1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid
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Description
1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C14H19NO5S and its molecular weight is 313.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation and Characterization
- Standard Sample Preparation : The synthesis and characterization of related compounds, such as 1-sulfonic acid cyclohexane carboxylic acid, have been optimized for purity and confirmed through IR, 1HNMR, and 13CNMR, indicating its potential as a standard sample for liquid chromatography analysis (Li Wen-juan, 2012).
Synthesis Applications
High-pressure-assisted Synthesis : The synthesis of (methoxyphenyl)maleic anhydrides under high pressure, followed by conversion into imides of aryl-bicyclo and arylcyclohexene dicarboxylic acids, showcases advanced techniques in the creation of complex molecules with potential for further pharmaceutical development (A. I. Roshchin et al., 2007).
Potential Anti-inflammatory Agents : Novel compounds synthesized with a similar structural motif have been explored for their potential as anti-inflammatory agents, highlighting the therapeutic applications of such chemical structures (Madhavi Gangapuram & K. Redda, 2006).
Catalytic and Material Science Applications
Oxidation Catalysis : Research into polymers derived from similar chemical structures has shown their effectiveness as catalysts in the oxidation of cyclohexane, demonstrating the compound's relevance in industrial chemistry applications (S. Hazra et al., 2016).
Solid Electrolytes for Solar Cells : The application of molecular gelators to solidify ionic liquid electrolytes, incorporating structures akin to the compound , for use in dye-sensitized solar cells, signifies its potential in renewable energy technologies (Jean-David Décoppet et al., 2014).
Properties
IUPAC Name |
1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-11-6-5-7-12(10-11)21(18,19)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRASMNKLRBLFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359571 |
Source
|
Record name | F9995-0435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708285-81-8 |
Source
|
Record name | F9995-0435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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